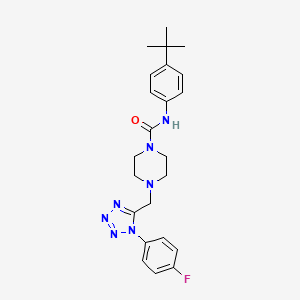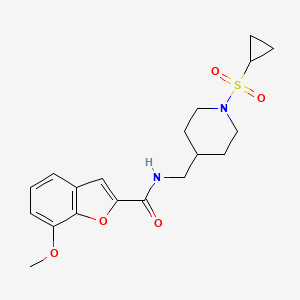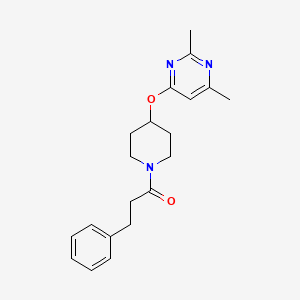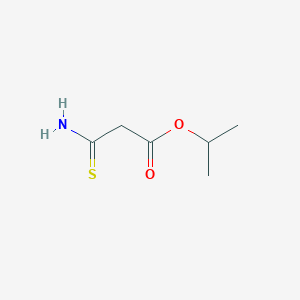![molecular formula C15H12N4O2S2 B2597346 N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 304684-94-4](/img/structure/B2597346.png)
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, due to its unique structural features, has been a focus of synthetic and medicinal chemistry research. A study by Patel et al. (2015) outlines the synthesis of novel heterocyclic compounds incorporating furan and triazolothiadiazole motifs, characterized by spectral studies, and evaluated for their antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungi (Patel, H. S., & Shah, P., 2015). Similarly, Shiradkar and Kale (2006) explored the synthesis of condensed bridgehead nitrogen heterocyclic systems, including triazolothiadiazoles, for their bioactivity, demonstrating the compound's potential in antimicrobial and antitubercular applications (Shiradkar & Kale, 2006).
Antiviral and Anticancer Properties
Further extending the compound's utility, Khan et al. (2014) synthesized a series of fused 1,2,4-triazoles, including derivatives of this compound, to evaluate their antiviral activity against HIV-1 and HIV-2. Docking studies highlighted the interaction of these compounds with key amino acids in the reverse transcriptase binding site of HIV-1, indicating a novel approach for antiviral drug development (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014). Özdemir et al. (2011) synthesized benzothiazolyl-amide derivatives to investigate their antimicrobial activities, contributing to the understanding of the compound's potential in combating resistant microbial strains (Özdemir, Kaplancıklı, Turan-Zitouni, Altıntop, & Demirci, 2011).
Neuroprotective and Anticonvulsant Effects
Additionally, compounds featuring the this compound motif have been evaluated for their neuroprotective and anticonvulsant activities. Azam et al. (2010) synthesized a series of thiazolotriazolopyrimidine derivatives to assess their anti-Parkinsonian and neuroprotective potential in mouse models, demonstrating significant activity in haloperidol-induced catalepsy and oxidative stress, suggesting a promising direction for Parkinson's disease treatment (Azam, El-gnidi, Alkskas, & Ahmed, 2010).
Material Science and Energetic Materials
In the realm of material science, the structural motifs related to this compound have been utilized in the synthesis of insensitive energetic materials. Yu et al. (2017) reported on the synthesis of N-trinitroethylamino derivatives and energetic salts based on related furazan compounds, showcasing moderate thermal stabilities and insensitivity towards impact and friction, which could have implications for the development of safer energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-13(16-8-10-4-3-7-21-10)9-22-14-17-18-15-19(14)11-5-1-2-6-12(11)23-15/h1-7H,8-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZUYLZSVOGEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NCC4=CC=CO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)

![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)







